molecular formula C16H14O2 B155969 2'-Hydroxy-5'-methylchalcone CAS No. 1775-98-0

2'-Hydroxy-5'-methylchalcone

Cat. No. B155969
CAS RN: 1775-98-0
M. Wt: 238.28 g/mol
InChI Key: BPAVQKLQOSHOPN-CSKARUKUSA-N
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Description

Synthesis Analysis

The synthesis of chalcones, including 2’-Hydroxy-5’-methylchalcone, has been a subject of great interest due to their broad biological properties . Chalcones are structurally diverse and can be easily modified to produce a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles, and indole grounded chalcones .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-5’-methylchalcone includes two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The molecule has a molecular formula of CHO with an average mass of 238.281 Da and a monoisotopic mass of 238.099380 Da .


Chemical Reactions Analysis

Chalcones, including 2’-Hydroxy-5’-methylchalcone, are biogenetic precursors of flavonoids and isoflavonoids . They have an α,β-unsaturated carbonyl system which allows them to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

Chalcones, including 2’-Hydroxy-5’-methylchalcone, have two aromatic rings and an electrophilic α, β-unsaturated carbonyl system in continuous conjugation . This may be the reason for their low redox potential, stability, electron transfer reactions, and promising biological activities .

Scientific Research Applications

Biotransformation Potential

2'-Hydroxy-5'-methylchalcone demonstrates promising potential in biotransformation studies. Kozłowska, Potaniec, and Anioł (2020) explored its transformation via aerobic bacteria, revealing the synthesis of novel compounds with potential applications in pharmacology and chemistry (Kozłowska et al., 2020).

Membrane Interaction and Protein Binding

Włoch et al. (2021) studied the interaction of 2'-hydroxy-5'-methylchalcone with biological membranes, liposomes, and human serum albumin. Their findings suggest that this compound affects membrane properties and protein binding, which could have implications for its pharmacological activity (Włoch et al., 2021).

Antioxidant and Antiproliferative Properties

Rossi et al. (2013) investigated the antioxidant and antiproliferative properties of 2'-hydroxychalcones, including 2'-hydroxy-5'-methylchalcone. They found that certain structural configurations, notably the presence of a hydroxyl group, enhance its antioxidant activity. This suggests potential therapeutic applications in diseases related to oxidative stress (Rossi et al., 2013).

Antihyperglycemic Effects

Research by Resurreccion-Magno et al. (2005) on flavonoids from Syzygium samarangense, which include derivatives of 2'-hydroxy-5'-methylchalcone, demonstrated significant antihyperglycemic effects in mice. This points to its potential use in managing diabetes or glucose-related metabolic disorders (Resurreccion-Magno et al., 2005).

Radical Scavenging and Antioxidant Activities

Nakamura et al. (2003) found that dihydrochalcones, including 2'-hydroxy-5'-methylchalcone, exhibit significant antioxidant activities and are effective in scavenging free radicals. This opens up potential applications in preventing oxidative stress-related conditions (Nakamura et al., 2003).

Photovoltaic Applications

Chambon et al. (2013) synthesized 2'-hydroxychalcone derivatives for use in solution-processed solar cells. Their findings suggest potential applications in renewable energy technologies (Chambon et al., 2013).

Safety And Hazards

2’-Hydroxy-5’-methylchalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Chalcones, including 2’-Hydroxy-5’-methylchalcone, continue to show promise for new drug investigations . They are considered high potential chemical sources for designing and developing new effective drugs . Future research may focus on optimizing the synthesis of chalcone derivatives and exploring their biological activities .

properties

IUPAC Name

(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-7-9-15(17)14(11-12)16(18)10-8-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAVQKLQOSHOPN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-5'-methylchalcone

CAS RN

1775-98-0
Record name MLS002707316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Krawczyk-Łebek, M Dymarska, T Janeczko… - International Journal of …, 2021 - mdpi.com
… The present study is a continuation of our previous research studies with 2′-hydroxy-5′-methylchalcone, 6-methylflavanone and 6-methylflavone as the biotransformation substrates […
Number of citations: 7 www.mdpi.com
A Krawczyk-Łebek, M Dymarska, T Janeczko… - Catalysts, 2020 - mdpi.com
… 2′-Hydroxy-5′-methylchalcone was biotransformed by both strains into 2′-hydroxy-5′-methylchalcone 3-O-β-D-(4″-O-methyl)-glucopyranoside. In the culture of B. bassiana KCH …
Number of citations: 11 www.mdpi.com
C Natarajan, M Palaniandavar - Proceedings of the Indian Academy of …, 1983 - Springer
Cu (II), Ni (II) and Co (II) complexes of the type ML 2 ,2B where L = 2′-hydroxy-5′-X-chalconeoxime (X = H, CH 3 , Cl) and B = water or pyridine have been obtained from …
Number of citations: 3 link.springer.com
A Krawczyk-Łebek, M Dymarska, T Janeczko… - International Journal of …, 2022 - mdpi.com
… and 2′-hydroxy-5′-methylchalcone biotransformations revealed that … 2′-hydroxy-5′-methylchalcone 3-O-β-d-(4″-O-methyl)-glucopyranoside from 2′-hydroxy-5′-methylchalcone …
Number of citations: 5 www.mdpi.com
K Buggle, GP Hughes, EM Philbin - Proceedings of the Royal Irish Academy …, 1971 - JSTOR
… The cis- and trans-isomers of the adduct of 6-methylflavanone and 2'-hydroxy-5'-methylchalcone are described. …
Number of citations: 0 www.jstor.org
M Perz, A Krawczyk-Łebek, M Dymarska… - International Journal of …, 2023 - mdpi.com
… Interestingly, other studies showed glycosylation of chalcone at C-3′ position in a 2′-hydroxy-5′-methylchalcone [46]. It can suggest that in the first step of the process, a …
Number of citations: 6 www.mdpi.com
H Shanmugam, R Narmadha, C Ravikumar… - 2023 - researchsquare.com
Soursop (Annona muricata) is being used in treating various types of cancers and there is no report on effect of soursop leaf phytochemicals against osteosarcoma. Current study …
Number of citations: 0 www.researchsquare.com
K Thakkar, M Cushman - The Journal of organic chemistry, 1995 - ACS Publications
Scope and mechanism studies are reported on a novel oxidativetransformation of certain 2'-hydroxy-S'-methoxychalcones to aurones by thallium (III) nitrate (TTN) in alcoholic solvents. …
Number of citations: 97 pubs.acs.org
AS ALBOGAMI¹, U Karama, AA Mousa, M Khan… - 2012 - fac.ksu.edu.sa
A facile and highly efficient microwave-assisted synthesis of functionalized chalcones and flavanones based on the Claisen-Schmidt condensation reaction is reported. The method …
Number of citations: 39 fac.ksu.edu.sa
KF Hussain, D Vijayvargiya… - Asian Journal of …, 1996 - Asian Journal of Chemistry
Number of citations: 2

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